N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide

FtsZ inhibition antibacterial structure-activity relationship

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide (CAS 2034271-68-4) is a synthetic small molecule that combines a 1,3,5-triazine core bearing two dimethylamino substituents with a 2,6-difluorobenzamide moiety linked via a methylene bridge. This architecture places it at the intersection of two well-studied pharmacophores: the diaminotriazine scaffold, widely explored for herbicidal and kinase-inhibitory applications , and the 2,6-difluorobenzamide fragment, which is a validated motif for allosteric inhibition of the bacterial cell division protein FtsZ.

Molecular Formula C15H18F2N6O
Molecular Weight 336.347
CAS No. 2034271-68-4
Cat. No. B2744576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide
CAS2034271-68-4
Molecular FormulaC15H18F2N6O
Molecular Weight336.347
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C=CC=C2F)F)N(C)C
InChIInChI=1S/C15H18F2N6O/c1-22(2)14-19-11(20-15(21-14)23(3)4)8-18-13(24)12-9(16)6-5-7-10(12)17/h5-7H,8H2,1-4H3,(H,18,24)
InChIKeyPNLROBRWDULWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Functional Overview of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide (CAS 2034271-68-4)


N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide (CAS 2034271-68-4) is a synthetic small molecule that combines a 1,3,5-triazine core bearing two dimethylamino substituents with a 2,6-difluorobenzamide moiety linked via a methylene bridge. This architecture places it at the intersection of two well-studied pharmacophores: the diaminotriazine scaffold, widely explored for herbicidal and kinase-inhibitory applications [1], and the 2,6-difluorobenzamide fragment, which is a validated motif for allosteric inhibition of the bacterial cell division protein FtsZ [2]. The compound thus represents a designed hybrid structure potentially amenable to both agrochemical and anti-infective discovery programs.

Why N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide Cannot Be Replaced by Generic Analogs


Although compounds containing either a diaminotriazine or a difluorobenzamide group are individually abundant, their combination in a single entity with a precise substitution pattern generates properties not achievable by simple mixing or replacement of individual pharmacophores. The 2,6-difluoro substitution on the benzamide ring is essential for FtsZ binding and antibacterial activity; the 3,4-difluoro positional isomer exhibits a dramatic loss of potency because the fluorine atoms occupy a different spatial orientation critical for allosteric engagement [1]. Similarly, substituting the amide linker with a urea group or replacing the dimethylamino substituents on the triazine with morpholine moieties alters both the electronic environment and the lipophilicity profile, leading to divergent target selectivity, solubility, and metabolic stability [2][3]. These structure-activity relationships underscore that generic in-class substitution is not a reliable procurement strategy for projects requiring the specific pharmacological or physicochemical profile of this compound.

Quantitative Differentiation Evidence for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide versus Key Comparators


FtsZ Inhibition: 2,6-Difluoro versus 3,4-Difluoro Positional Isomer

The 2,6-difluorobenzamide moiety is a critical pharmacophore for allosteric inhibition of the bacterial cell division protein FtsZ. SAR studies on a series of 2,6-difluorobenzamide derivatives demonstrated that shifting the fluorine atoms from the 2,6- to the 3,4-positions results in a >10-fold reduction in antibacterial activity against Staphylococcus aureus and other Gram-positive pathogens [1]. The target compound (2,6-difluoro substitution) is predicted to maintain the active conformation, whereas the 3,4-difluoro analog (CAS 2034517-98-9) is expected to be essentially inactive in FtsZ-dependent assays. This differentiation is critical for programs targeting bacterial cell division.

FtsZ inhibition antibacterial structure-activity relationship

Linker Chemistry: Amide versus Urea Stability and Target Engagement

The compound incorporates an amide bond connecting the triazine core to the difluorophenyl ring, whereas the structurally related urea derivative (CAS 2034419-53-7) employs a urea linkage. Amide bonds generally exhibit greater metabolic stability than ureas in plasma and liver microsome assays, with half-life differences often exceeding 2- to 5-fold depending on the substitution pattern [1]. Although direct stability data for this compound are not yet published, the amide linkage is expected to provide a longer in-vitro half-life compared to the urea analog, an important consideration for prolonged cell-based assays or in vivo studies.

metabolic stability linker SAR amide vs urea

Lipophilicity and Solubility Profile: Dimethylamino versus Morpholino Triazine Core

The dimethylamino groups on the triazine ring confer a lower topological polar surface area (TPSA) and higher calculated logP compared to the morpholino-substituted triazine inhibitor ZSTK-474 [1]. Specifically, the target compound has a computed TPSA of approximately 99 Ų and a clogP of ~1.8, whereas ZSTK-474 shows a TPSA of ~126 Ų and a clogP of ~1.2 [2]. This difference in physicochemical profile suggests that the target compound may exhibit enhanced membrane permeability and potentially improved oral absorption, while ZSTK-474's higher TPSA favors aqueous solubility but may limit passive diffusion.

lipophilicity solubility triazine drug-likeness

Herbicidal Spectrum: 2,6-Difluorobenzamide Triazine versus Non-fluorinated Diaminotriazine Herbicides

Within the diaminotriazine herbicide class described in US20200383329A1, the introduction of a 2,6-difluorobenzamide substituent is expected to alter the weed control spectrum compared to non-fluorinated or mono-fluorinated analogs [1]. Fluorine substitution is known to enhance metabolic stability in planta and often increases herbicidal potency by 2- to 5-fold against broadleaf weeds while reducing the application rate required for effective control. Although specific greenhouse data for this compound are not publicly available, the difluorobenzamide-modified triazine scaffold is a distinct entry in the herbicide patent landscape and may offer advantages in resistance management programs targeting specific weed species.

herbicide diaminotriazine fluorine effect

Prioritized Application Scenarios for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide Based on Differential Evidence


FtsZ-Targeted Antibacterial Discovery and Resistance Studies

The 2,6-difluorobenzamide motif is a validated pharmacophore for allosteric FtsZ inhibition. Researchers developing new anti-staphylococcal or anti-MRSA agents should prioritize this compound over its 3,4-difluoro isomer or non-fluorinated analogs, as only the 2,6-difluoro substitution pattern maintains the critical binding orientation required for FtsZ engagement [1]. This compound is suitable for minimum inhibitory concentration (MIC) determination, FtsZ polymerization assays, and resistance mutant generation studies.

Triazine-Based Kinase Inhibitor Screening Libraries

Compared to the widely used triazine PI3K inhibitor ZSTK-474, this compound possesses a distinct lipophilicity and polar surface area profile that may translate into different kinase selectivity and cellular permeability. It is a valuable addition to focused kinase inhibitor libraries for profiling against lipid kinases (PI3K family), mTOR, or DNA-PK, where subtle changes in TPSA and logP can dramatically shift isoform selectivity [2].

Agrochemical Lead Identification for Herbicide Resistance Management

The diaminotriazine core is a recognized herbicide scaffold, and the addition of the 2,6-difluorobenzamide group introduces fluorine-mediated metabolic stability and potentially broadened weed spectrum. Agrochemical discovery teams should evaluate this compound in greenhouse screens against herbicide-resistant broadleaf and grass weeds, particularly where ALS- or ACCase-resistant biotypes are prevalent. Its structural novelty relative to commercial triazine herbicides may help circumvent existing resistance mechanisms [3].

Metabolic Stability and Pharmacokinetic Profiling

The amide linker, as opposed to the urea linker found in close analogs, is expected to provide superior metabolic stability in liver microsome and hepatocyte assays. This compound is therefore the preferred choice for structure-activity relationship studies that require robust in-vitro half-life data to guide lead optimization toward orally bioavailable candidates, particularly in anti-infective or oncology programs where sustained target exposure is critical [4].

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